![molecular formula C18H27N3O B2417474 (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411335-86-7](/img/structure/B2417474.png)
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide, commonly known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system.
Mécanisme D'action
CP-945,598 is a selective antagonist of the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor, which is primarily found in the brain and central nervous system. By blocking the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor, CP-945,598 can help to reduce the effects of endocannabinoids, which are naturally occurring compounds that can have a range of effects on the body, including appetite regulation, pain sensation, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are primarily related to its ability to block the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor. This can lead to a reduction in appetite, as well as a decrease in pain sensation and an improvement in mood. CP-945,598 has also been shown to have potential as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-945,598 for lab experiments is its selectivity for the (E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors in the body. However, one limitation of CP-945,598 is that it is not very soluble in water, which can make it more difficult to administer in lab experiments.
Orientations Futures
There are several potential future directions for research on CP-945,598. One area of interest is its potential as an anti-obesity drug, as it has been shown to reduce appetite and promote weight loss in animal studies. Additionally, further research is needed to determine its potential as a treatment for neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. Finally, there is also interest in developing more soluble forms of CP-945,598, which could make it easier to administer in lab experiments and potentially in clinical settings.
Méthodes De Synthèse
The synthesis of CP-945,598 involves several steps, including the reaction of cyclopentylmagnesium bromide with 3-bromopyridine, followed by the addition of dimethylamine and the final step of the reaction with 2-butenal. The compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
CP-945,598 has been studied extensively for its potential therapeutic applications in a variety of medical conditions. It has been shown to have potential as an anti-obesity drug, as well as a treatment for various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(E)-N-(1-cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-21(2)12-6-10-18(22)20-17(16-8-3-4-9-16)13-15-7-5-11-19-14-15/h5-7,10-11,14,16-17H,3-4,8-9,12-13H2,1-2H3,(H,20,22)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLZHVBZZDTDCZ-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1=CN=CC=C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclopentyl-2-pyridin-3-ylethyl)-4-(dimethylamino)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.